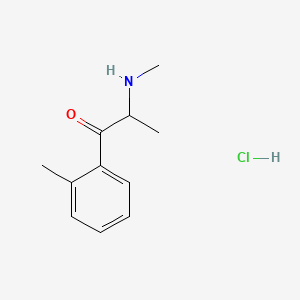

2-Methylmethcathinon-Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-Methylmethcathinon (Hydrochlorid) wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um seine neurochemischen Wirkungen und potenziellen therapeutischen Anwendungen zu untersuchen. Es wird verwendet, um die Neurotransmitteraktivität, affektive Störungen und Suchtmechanismen zu untersuchen. Die Verbindung wird auch in der forensischen Chemie und Toxikologie verwendet, um ihre physiologischen und toxikologischen Eigenschaften zu verstehen .

5. Wirkmechanismus

2-Methylmethcathinon (Hydrochlorid) entfaltet seine Wirkung durch die Steigerung der Freisetzung von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin im Gehirn. Es wirkt als Wiederaufnahmehemmer für diese Neurotransmitter, was zu erhöhten synaptischen Konzentrationen und verstärkten stimulierenden und euphorisierenden Wirkungen führt .

Wirkmechanismus

Target of Action

2-Methylmethcathinone hydrochloride (2-MMC) is a recreational designer drug with stimulant and euphoric effects . It is a substituted cathinone derivative, closely related to better known drugs such as 3-methylmethcathinone and 4-methylmethcathinone (mephedrone) . The primary targets of 2-MMC are likely to be the same as those of other stimulant drugs, which typically block the reuptake of, and stimulate the release of stimulant neurotransmitters such as serotonin, dopamine, and norepinephrine .

Mode of Action

The mode of action of 2-MMC involves its interaction with its targets, leading to the blockage of reuptake and stimulation of the release of neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged signal transmission and enhanced stimulation of the post-synaptic neuron.

Pharmacokinetics

Mephedrone showed a mean T_max of 52.5 ± 20.7 min in plasma and 55.0 ± 18.2 min in whole blood, and a mean t_1/2 of 1.98 ± 0.30 h in plasma and 2.12 ± 0.33 h in whole blood

Result of Action

The molecular and cellular effects of 2-MMC’s action are primarily related to its stimulant and euphoric effects . At the molecular level, 2-MMC likely increases the concentration of certain neurotransmitters in the synaptic cleft, enhancing signal transmission. At the cellular level, this can lead to increased stimulation of post-synaptic neurons, resulting in the observed psychoactive effects.

Biochemische Analyse

Biochemical Properties

It is known that the compound is a substituted cathinone derivative . Cathinones are naturally occurring beta-ketone amphetamine analogs that are found in the leaves of the Khat plant

Cellular Effects

It is known that synthetic cathinones typically exert their effects by increasing the release, or inhibiting the reuptake, of neurotransmitters like dopamine, serotonin, and norepinephrine . This can lead to a range of effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that, similar to other synthetic cathinones, it functions as a monoamine transporter substrate or inhibitor . This means it could interact with transporters of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 2-Methylmethcathinone hydrochloride in animal models

Metabolic Pathways

A study has reported the phase I metabolic pathways of methylmethcathinones using in vitro metabolic incubations for both male and female liver microsomes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2-Methylmethcathinon (Hydrochlorid) kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Weg beinhaltet die Reaktion von 2-Methylpropiophenon mit Methylamin unter reduktiven Aminierungsbedingungen. Die Reaktion verwendet typischerweise ein Reduktionsmittel wie Natriumcyanoborhydrid oder Natriumtriacetoxyborhydrid .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Methylmethcathinon (Hydrochlorid) umfasst ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Methylmethcathinon (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Methylaminogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Produziert Ketone oder Carbonsäuren.

Reduktion: Produziert Alkohole.

Substitution: Produziert verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

2-Methylmethcathinon (Hydrochlorid) ähnelt anderen substituierten Cathinonen wie:

- 3-Methylmethcathinon

- 4-Methylmethcathinon (Mephedron)

- Methcathinon

Einzigartigkeit

2-Methylmethcathinon (Hydrochlorid) ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das sein pharmakologisches Profil und seine Potenz beeinflusst. Im Vergleich zu seinen Analogen kann es unterschiedliche Grade an stimulierenden und euphorisierenden Wirkungen aufweisen, was es zu einem interessanten Forschungsobjekt macht .

Eigenschaften

IUPAC Name |

2-(methylamino)-1-(2-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZJHCPXDZXUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717797, DTXSID901348197 | |

| Record name | 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylamino)-1-(2-methylphenyl)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-51-9 | |

| Record name | 2-Methylmethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166U367UO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium 7-[4-chloro-6-(N-ethyl-o-toluidino)-1,3,5-triazin-2-ylamino]-4-hydroxy-3-(4-methoxy-2-sulfo](/img/new.no-structure.jpg)

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

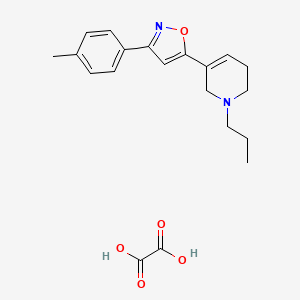

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)

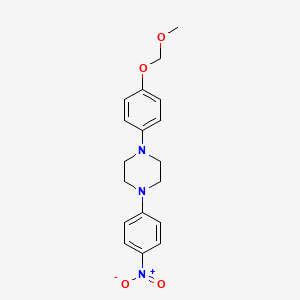

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)

![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)